Compound Description: DU 125530 is a novel, selective, silent 5-HT1A antagonist currently in clinical development for the treatment of anxiety and mood disorders. It exhibits high occupancy of human brain 5-HT1A receptors at doses that produce minimal acute side effects. []
Relevance: DU 125530 shares a similar structure with N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, particularly the presence of a piperazinyl ring linked to a benzisothiazolone core. Both compounds are likely to have similar pharmacological activity due to these shared structural features. []
Compound Description: WAY-100635 is a selective 5-HT1A antagonist used in positron emission tomography (PET) studies to assess 5-HT1A autoreceptor and postsynaptic receptor occupancy in the human brain. []
Relevance: WAY-100635, similar to N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, features a piperazinyl ring substituted with a methoxyphenyl group. This common structural motif suggests potential similarities in their binding affinities to 5-HT1A receptors. []
Compound Description: TZB-30878 is a novel compound with dual 5-HT1A agonist and 5-HT3 antagonist effects. Studies have shown it to be effective in normalizing stress-induced defecation in an animal model of diarrhea-predominant irritable bowel syndrome (d-IBS). []
Relevance: TZB-30878, like N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, possesses a piperazinyl ring as a core structural element, suggesting potential similarities in their interactions with serotonin receptors, particularly the 5-HT1A subtype. []
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that has demonstrated efficacy in reducing inflammation in a rat model of rheumatoid arthritis and joint pain in a guinea pig model of osteoarthritis. []
Relevance: Although MF498 does not directly resemble N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide in overall structure, both compounds feature a methoxyphenyl group attached to an acetamide moiety. This shared substructure could contribute to similar physicochemical properties and potentially influence their pharmacological profiles. []
Compound Description: Compound 7 is a small-molecule inhibitor of HIV-1 assembly that targets the phosphatidylinositol (4,5)-bisphosphate binding site of the HIV-1 matrix protein. It exhibits potent antiviral activity and broadly neutralizing effects against group M HIV-1 isolates. []
Relevance: Both Compound 7 and N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide incorporate a piperazinyl ring connected to an acetamide group. This shared structural feature may lead to similarities in their conformational flexibility and potential interactions with target proteins. []
Compound Description: 4a is a 2-pyrazoline-substituted 4-thiazolidinone derivative that has shown significant antiviral activity against the Tacaribe TRVL 11 573 virus strain. []
Relevance: Similar to N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, 4a contains a methoxyphenyl group linked to an acetamide moiety. This structural similarity might contribute to comparable physicochemical properties, including their lipophilicity and solubility, potentially influencing their pharmacological profiles. []
Compound Description: 5f is a 1-phenyl-4-substituted phthalazine derivative with potent antitumor activity, particularly against human esophageal cancer cells, surpassing the efficacy of 5-fluorouracil. []
Relevance: Although 5f does not share the core scaffold of N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, both compounds possess a methoxyphenyl group directly attached to an acetamide moiety. This common substructure may impart comparable physicochemical properties and potentially influence their interactions with biological targets. []
Compound Description: This compound is a meisoindigo derivative predicted to exhibit potent anticancer activity against breast cancer cell lines. []
Relevance: This compound, like N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, features a methoxyphenyl group directly attached to an acetamide moiety. This structural commonality suggests potential similarities in their physicochemical properties and potentially influences their interactions with biological targets. []
Compound Description: AM404 is a metabolite of paracetamol that exhibits analgesic properties. It inhibits endocannabinoid cellular uptake, binds weakly to CB1 and CB2 cannabinoid receptors, and is formed by fatty acid amide hydrolase (FAAH) in vivo. []
Relevance: AM404, similar to N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, contains an acetamide group, which can contribute to hydrogen bonding interactions with target proteins. While their overall structures differ, this shared functional group might influence their pharmacological activities. []
N-(4-hydroxy-3-methoxyphenyl)acetamide (7)
Compound Description: Compound 7, a paracetamol analogue, demonstrates inhibitory activity against cyclooxygenases in whole blood assays and exhibits analgesic properties comparable to paracetamol in the mouse formalin test. []
Relevance: Compound 7 and N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide both possess a methoxyphenyl group connected to an acetamide moiety. This structural similarity suggests they might exhibit comparable physicochemical properties, including their lipophilicity and solubility, potentially influencing their pharmacological behavior. []
2-(piperazin-1-yl)phenol Dithiocarbamate
Compound Description: This compound is a phenolic analogue derived from DWAY (Desmethyl WAY-100635) used as a precursor for the development of 99mTc-labeled imaging agents targeting the 5-HT1A receptor. []
Relevance: 2-(piperazin-1-yl)phenol Dithiocarbamate shares the piperazinyl ring structure with N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide, indicating potential similarities in their binding to 5-HT1A receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.